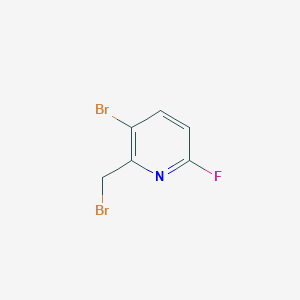
3-Bromo-2-(bromomethyl)-6-fluoropyridine
概要
説明
3-Bromo-2-(bromomethyl)-6-fluoropyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-6-fluoropyridine typically involves the bromination of 2-(bromomethyl)-6-fluoropyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions: 3-Bromo-2-(bromomethyl)-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-6-fluoropyridine derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Reduced pyridine derivatives.
科学的研究の応用
3-Bromo-2-(bromomethyl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
類似化合物との比較
- 3-Bromo-2-(bromomethyl)pyridine
- 2-(Bromomethyl)-6-fluoropyridine
- 3-Fluoro-2-(bromomethyl)pyridine
Comparison:
3-Bromo-2-(bromomethyl)-6-fluoropyridine: is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in chemical reactions.
3-Bromo-2-(bromomethyl)pyridine: lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-(Bromomethyl)-6-fluoropyridine: has only one bromine atom, reducing its versatility in multi-step synthesis.
3-Fluoro-2-(bromomethyl)pyridine: has a different substitution pattern, affecting its chemical properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
生物活性
3-Bromo-2-(bromomethyl)-6-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H6Br2F N, can serve as a versatile building block in the synthesis of various biologically active molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6Br2F N
- CAS Number : 643762-61-2
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets. The presence of bromine and fluorine atoms enhances its electrophilic character, making it an attractive candidate for further modifications in drug development.
Pharmacological Activities
- Antimicrobial Activity :
- Antitumor Activity :
- Anti-inflammatory Properties :
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, targeting kinases or phosphodiesterases involved in cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways crucial for cell survival and proliferation.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of several pyridine derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some showing MIC values below 50 µg/mL .
- Antitumor Screening :
- In Vivo Studies :
Data Table: Biological Activities of Pyridine Derivatives
特性
IUPAC Name |
3-bromo-2-(bromomethyl)-6-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDZJPMBBZRKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














